molecular formula C10H23NO3S B1262469 (8-Methylnonyl)sulfamic acid

(8-Methylnonyl)sulfamic acid

Cat. No. B1262469
M. Wt: 237.36 g/mol
InChI Key: CKFWXMQZVRQAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8-methylnonyl)sulfamic acid is a member of the class of sulfamic acids that is sulfamic acid in which one of the amino hydrogens has been replaced by a (8-methylnonyl) group. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate acid of an (8-methylnonyl)sulfamate.

Scientific Research Applications

Therapeutic Applications

(8-Methylnonyl)sulfamic acid, as a sulfamate derivative, has been explored in various therapeutic applications. Sulfamates have been identified as potential antibiotics against drug-resistant infections and as antiviral agents, particularly in HIV treatment (Winum, Scozzafava, Montero, & Supuran, 2004). Additionally, sulfamates have shown promise in cancer therapy, targeting steroid sulfatase and carbonic anhydrases in hormone-dependent tumors like breast and prostate cancers (Winum, Scozzafava, Montero, & Supuran, 2005).

Catalytic Applications

Sulfamic acid has been utilized as a catalyst in various chemical reactions, such as the acetolysis of cyclic ethers to produce compounds like 1,4-diacetoxybutane, demonstrating its utility as a green alternative to metal-containing acidic materials (Wang et al., 2004). It's also effective in one-pot three-component Mannich-type reactions under ultrasound irradiation, offering advantages like high yield and mild conditions (Zeng, Li, & Shao, 2009).

Industrial Applications

In industrial settings, sulfamic acid is used for chemical cleaning, sulfonation reactions, and as a chlorine vehicle. Its stability and strong acidity make it suitable for applications in residue removal and as a raw material in various chemical preparations (Yoshikubo & Suzuki, 2000).

Environmental Applications

Sulfamic acid serves as an environment-friendly electrolyte for industrial cleaning, corrosion inhibition, and scale removal, providing an alternative to more harmful chemicals like hydrochloric and sulfuric acids (Verma & Quraishi, 2022). Its use in this context helps reduce environmental impact and toxicity.

properties

Molecular Formula

C10H23NO3S

Molecular Weight

237.36 g/mol

IUPAC Name

8-methylnonylsulfamic acid

InChI

InChI=1S/C10H23NO3S/c1-10(2)8-6-4-3-5-7-9-11-15(12,13)14/h10-11H,3-9H2,1-2H3,(H,12,13,14)

InChI Key

CKFWXMQZVRQAGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCNS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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